molecular formula C17H18FN5OS B2470127 N,N-diethyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide CAS No. 893910-76-4

N,N-diethyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide

Cat. No. B2470127
CAS RN: 893910-76-4
M. Wt: 359.42
InChI Key: GVRPXCOQVYVLIK-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a nitrogen-containing heterocyclic compound . Pyrazolo[3,4-d]pyrimidines have been reported to have potential pharmacological activities such as antiviral, antimicrobial, antitumor, and others .


Molecular Structure Analysis

The molecular structure of this compound would likely contain a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system .

Scientific Research Applications

Antitumor Activity

Quinazoline derivatives have garnered attention for their antitumor potential. The synthesized compound has been tested against the MKN45 cell line and shows significant inhibitory activity. Notably, two of the compounds exhibit even higher inhibitory activity than Gefitinib, a well-known epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) used as a positive control . Further exploration of its mechanism of action and potential clinical applications is warranted.

Anti-HIV Activity

While not directly related to the compound , other quinazoline derivatives have demonstrated anti-HIV activity. For instance, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity against both HIV-1 and HIV-2 strains. These compounds could be relevant in the context of antiviral drug development .

Coordination Chemistry

The crystal structure of a complex involving a terphenyl-based ligand (including the compound ) coordinated to a samarium (Sm) ion has been studied. The ligand adopts a fan-like configuration, interacting with three bidentate NO₃⁻ anions. While this study focuses on coordination chemistry, it highlights the compound’s potential in this field .

Mechanism of Action

The mechanism of action would depend on the specific biological or pharmacological activity of the compound. For example, some pyrazolo[3,4-d]pyrimidines are known to inhibit certain enzymes or cellular processes .

properties

IUPAC Name

N,N-diethyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5OS/c1-3-22(4-2)15(24)10-25-17-14-9-21-23(16(14)19-11-20-17)13-7-5-12(18)6-8-13/h5-9,11H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRPXCOQVYVLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide

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